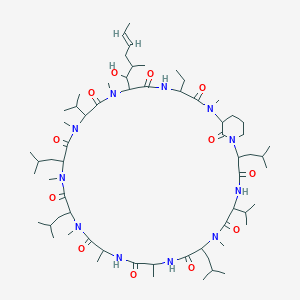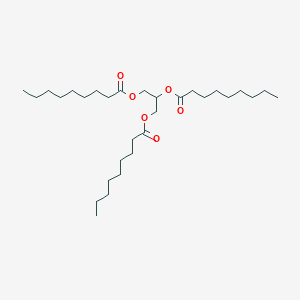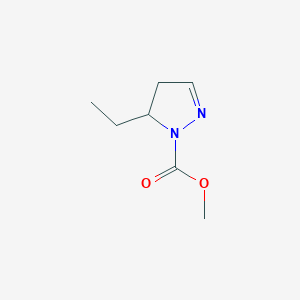
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate, commonly known as MEP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of MEP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, as well as to activate antioxidant enzymes that protect against oxidative stress. Additionally, MEP has been shown to modulate the expression of genes involved in cell growth and differentiation, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
生化学的および生理学的効果
MEP has been shown to exhibit a range of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, MEP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. These effects suggest that MEP may have potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
MEP has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, MEP has been shown to exhibit low toxicity in animal studies, suggesting that it may be safe for use in human studies. However, there are also limitations to the use of MEP in lab experiments, including its limited solubility in water and its relatively short half-life in the body. These limitations may affect the efficacy of MEP in certain experimental settings.
将来の方向性
There are several future directions for research on MEP. One area of interest is the development of new synthetic methods for MEP that may improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MEP and to determine its potential as a therapeutic agent for the treatment of various diseases. Finally, studies are needed to determine the optimal dosage and administration route for MEP in humans, as well as to evaluate its safety and efficacy in clinical trials.
合成法
MEP can be synthesized through the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of MEP. This synthesis method has been well-established and is widely used in the scientific community.
科学的研究の応用
MEP has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and toxicology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MEP has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
121306-81-8 |
|---|---|
製品名 |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
methyl 3-ethyl-3,4-dihydropyrazole-2-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-3-6-4-5-8-9(6)7(10)11-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
BHLOOHRJCILVDA-UHFFFAOYSA-N |
SMILES |
CCC1CC=NN1C(=O)OC |
正規SMILES |
CCC1CC=NN1C(=O)OC |
同義語 |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



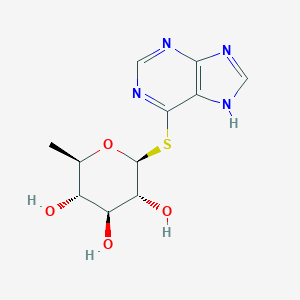
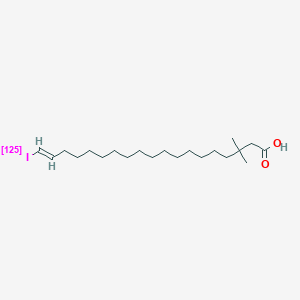
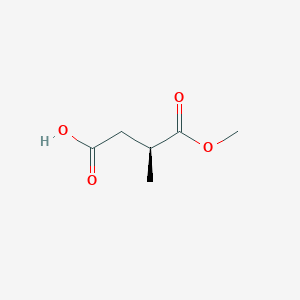
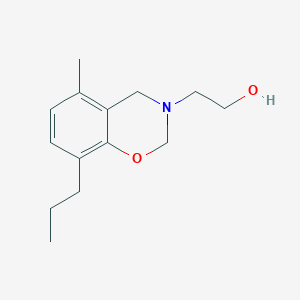
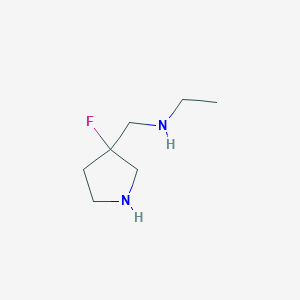
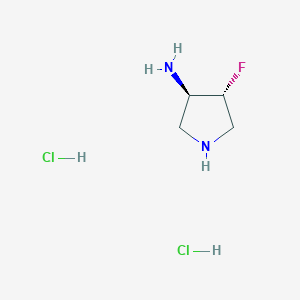
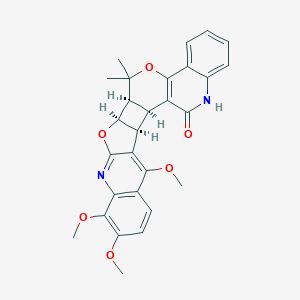
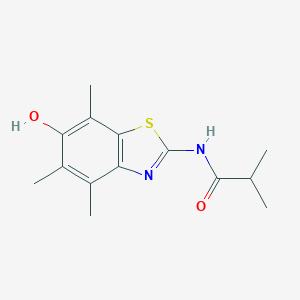
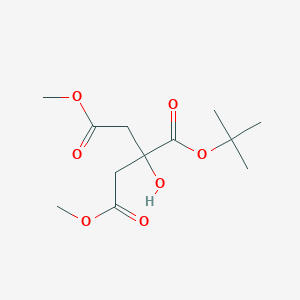

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)

